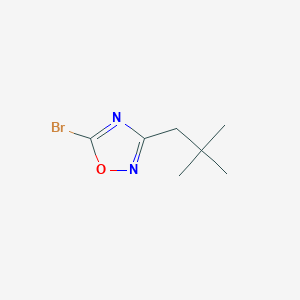
5-Bromo-3-neopentyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-neopentyl-1,2,4-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-neopentyl-1,2,4-oxadiazole typically involves the reaction of neopentyl bromide with an amidoxime derivative under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-neopentyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-neopentyl-1,2,4-oxadiazole derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Bromo-3-neopentyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing anti-infective agents, including antibacterial and antiviral compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Bromo-3-neopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2,3-dimethoxyphenyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
5-Bromo-3-neopentyl-1,2,4-oxadiazole is unique due to its neopentyl group, which imparts specific steric and electronic properties.
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
5-bromo-3-(2,2-dimethylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3 |
InChI Key |
CRGKOYXKNDQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NOC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


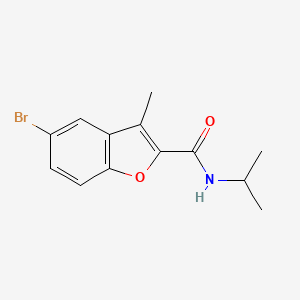
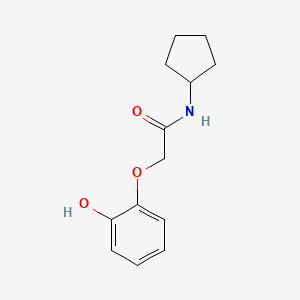
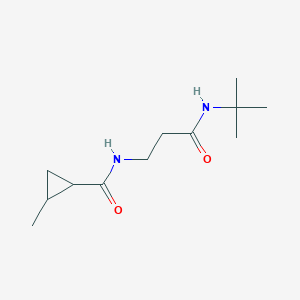
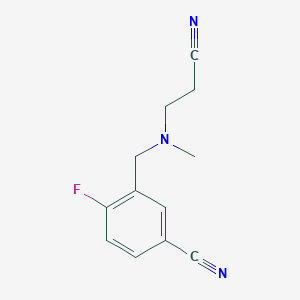
methanone](/img/structure/B14893786.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)
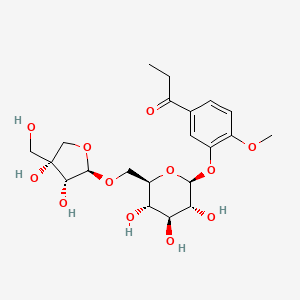
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
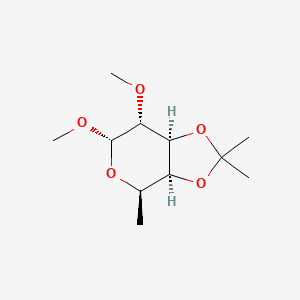
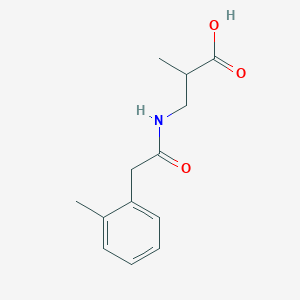
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
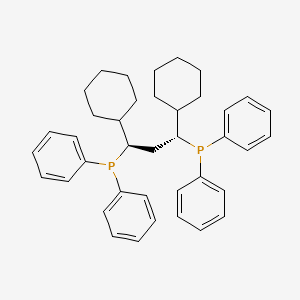
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
